Acid Blue 47
Description
Significance of Acid Blue 47 as a Model Compound in Environmental and Material Science Research
In scientific research, a model compound serves as a standard, representative substance for studying specific phenomena. This compound and similar anthraquinone (B42736) dyes are frequently selected as model pollutants for several key reasons. Their complex, stable aromatic structure is notably resistant to degradation by conventional wastewater treatment methods, presenting a robust challenge for new technologies. mdpi.comfrontiersin.org This resistance makes them ideal candidates for evaluating the effectiveness of innovative remediation techniques. bg.ac.rswhiterose.ac.uk
Research in environmental science utilizes dyes like this compound to test and optimize advanced treatment processes. In material science, these dyes serve as target molecules for the development of novel materials with enhanced adsorptive or catalytic properties. Studies often use analogous acid dyes, such as Acid Blue 25, Acid Blue 80, and Acid Blue 113, to represent the broader class of recalcitrant anionic dyes found in industrial wastewater. acs.orgteiee.netphyschemres.org The ultimate goal is to develop technologies that can effectively decolorize and mineralize these pollutants.
Overview of Contemporary Research Challenges and Trends Related to this compound
The central challenge in treating effluents containing this compound lies in its high stability. Traditional biological treatment methods often have low efficiency in removing such dyes. mdpi.com This has spurred research into more potent and sophisticated solutions, which constitute the major trends in the field.
Key Research Trends:
Advanced Adsorption Materials: A significant area of research focuses on developing low-cost, high-efficiency adsorbents. rsc.org Scientists are exploring a wide array of materials, including activated carbons derived from agricultural waste, mineral clays, and biomass such as chitosan. bioone.orgsphinxsai.com Nanomaterials, including magnetic nanoparticles and graphene-based composites, are also being engineered for their high surface area and specific affinity for dye molecules. bohrium.comekb.eg
Advanced Oxidation Processes (AOPs): AOPs are a class of techniques that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (HO•), to break down complex organic molecules. frontiersin.org This is a dominant trend in dye degradation research. Prominent AOPs under investigation include:
Photocatalysis: This involves using semiconductor nanoparticles, most commonly Titanium dioxide (TiO₂) and Zinc oxide (ZnO), which, when activated by UV or visible light, generate the required radicals to degrade the dye. acs.orgteiee.netscispace.com
Fenton and Electro-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron ions to produce hydroxyl radicals, a process that can be enhanced with electricity (electro-Fenton). austinpublishinggroup.comnih.gov
Ozonation and Plasma: The use of ozone (O₃) and cold atmospheric plasma are also being explored to generate a variety of reactive species for dye removal. frontiersin.orgresearchgate.net
Table 2: Selected Research Findings on the Treatment of Acid Dyes
| Research Area | Model Dye | Method/Material | Key Finding | Citation |
|---|---|---|---|---|
| Adsorption | Acid Blue 25 | Banana & Pomelo Peels | Maximum adsorption capacities were 70.0 mg/g and 89.7 mg/g for banana and pomelo peels, respectively. | bioone.org |
| Adsorption | Acid Blue 113 | Activated Carbon from Millet Husk | The process followed the Langmuir isotherm model with a maximum adsorption capacity of 231.92 mg/g. | sphinxsai.com |
| Photocatalysis | Acid Blue 25 | Zinc Oxide (ZnO) Nanoparticles | An optimum degradation efficiency of 99% was achieved in 150 minutes under visible light. | teiee.netscispace.com |
| Photocatalysis | Acid Blue 80 | Titanium Dioxide (TiO₂) | While decolorization was relatively fast, complete mineralization was slow, indicating the dye's stability. | acs.org |
| Biodegradation | Acid Blue 15 | Bacterial Consortium | A consortium of Moraxella saccharolytica, Alteromonas putrefaciens, and Pseudomonas fragi achieved significant decolorization. | |
| AOP | Acid Blue 25 | Cold Atmospheric Plasma Jet | Almost 100% removal was obtained within 10 minutes of direct plasma treatment. | frontiersin.org |
| Hybrid Process | Congo Red (Anionic Dye) | Adsorption (Activated Carbon) & Coagulation (Natural Coagulant) | The hybrid process achieved up to 96.67% dye removal under optimized conditions. | matec-conferences.org |
Scope and Objectives of Academic Inquiry into this compound Systems
The primary objective of academic research involving this compound and similar dyes is to develop efficient, economically viable, and environmentally sustainable technologies for treating textile wastewater. physchemres.orgiwaponline.com Key goals include achieving high percentage removal of color and complete mineralization of the dye into non-toxic substances like CO₂ and H₂O, which would allow for the safe reuse of water in industrial processes. arviatechnology.com
The scope of this academic inquiry is comprehensive, involving detailed experimental and theoretical investigations:
Parametric Analysis: Studies systematically evaluate the influence of critical parameters on removal efficiency, including solution pH, temperature, initial dye concentration, and the dosage of the adsorbent or catalyst. ekb.egaustinpublishinggroup.comacs.org The pH is often a crucial factor as it affects the surface charge of the material and the ionization state of the anionic dye. bioone.orgacs.org
Kinetic and Isotherm Modeling: To understand the dynamics of the dye removal process, researchers apply various mathematical models. Kinetic studies, often using pseudo-first-order and pseudo-second-order models, describe the rate at which the dye is removed. researchgate.nete3s-conferences.org Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the dye concentration in the solution and the amount adsorbed onto the material, providing insights into the adsorption capacity and surface properties. sphinxsai.come3s-conferences.org
Thermodynamic Studies: The spontaneity and nature of the adsorption process are investigated by calculating thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). sphinxsai.comresearchgate.net
Mechanism and Pathway Elucidation: A critical part of the research involves identifying the intermediate byproducts formed during the degradation process. Advanced analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed to propose detailed degradation pathways, confirming the breakdown of the complex dye structure. acs.org
Table 3: Common Analytical Models in Dye Removal Research
| Model Type | Model Name | Purpose |
|---|---|---|
| Kinetic Models | Pseudo-first-order | Describes the rate of adsorption based on the adsorbent's capacity. |
| Pseudo-second-order | Describes the rate of adsorption based on chemisorption being the rate-limiting step. bioone.orgresearchgate.net | |
| Adsorption Isotherm Models | Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. bioone.orgsphinxsai.com |
| Freundlich | Describes multilayer adsorption onto a heterogeneous surface with non-uniform energy distribution. sphinxsai.com | |
| Temkin | Considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(17(9-11)30(27,28)29)24-16-10-12(2)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRBIXUSUCBEG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063443 | |
| Record name | Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-89-8 | |
| Record name | Acid Blue 47 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Occurrence and Transport Dynamics of Acid Blue 47
Characterization of Acid Blue 47 Presence in Industrial Effluents
This compound is identified as a synthetic organic chemical produced by industries specializing in dyes and intermediates. environmentclearance.nic.inenvironmentclearance.nic.in The nature of industrial processes, particularly in textile dyeing, involves the use of large volumes of water, and a portion of the dye may not fix to the fabric, leading to its release in wastewater. eopcw.com It is estimated that a significant amount of dye can be lost in effluent during synthesis and dyeing processes.
While comprehensive data on the exact concentrations of this compound in various industrial effluents are limited, specific studies and operational tests provide insight into potential discharge scenarios. In a pilot plant test designed to simulate high-color inflow for a reclaimed water treatment plant, this compound was added to the water to achieve a specific concentration for treatment analysis. epa.gov This test provides a concrete example of a concentration level that may be encountered in specialized wastewater treatment scenarios.
The following table details the parameters from the pilot plant study.
| Parameter | Value | Source |
| Compound | This compound | epa.gov |
| Context | Pilot plant test simulating high color inflow | epa.gov |
| Initial Concentration | 5 mg/L | epa.gov |
| Coagulant Used | Polyaluminum Chloride (PAC) | epa.gov |
| Decolorizer Dosage | 0.10 mL/L | epa.gov |
| PAC Dosage | 10 mg/L | epa.gov |
This data indicates that this compound is a compound of concern in water treatment processes designed to handle dye-contaminated industrial water. epa.gov The production of dyes with significant water solubility can result in effluents containing colored substances that require treatment before discharge. researchgate.net
Theoretical and Empirical Studies on Environmental Distribution and Persistence
The environmental fate of this compound is governed by its chemical structure and properties, which influence its distribution and persistence in aquatic and terrestrial systems. The compound's anthraquinone (B42736) structure is known to be quite resistant to microbial degradation. nih.gov
Studies and estimations based on its precursor, 1-amino-2-methylanthraquinone, and the general properties of acid dyes, provide a theoretical framework for its environmental behavior.
Persistence and Degradation: this compound is expected to be persistent in the environment. Its chemical structure lacks functional groups that readily undergo hydrolysis under typical environmental conditions, suggesting that hydrolysis is not a significant degradation pathway. While specific biodegradation data for this compound is not readily available, many synthetic dyes are not substantially broken down during conventional biological wastewater treatment. environmentclearance.nic.in The complex aromatic structure of dyes like this compound contributes to their stability and persistence in nature. nih.gov
Environmental Distribution (Adsorption and Mobility): The transport of this compound in the environment is largely influenced by its tendency to adsorb to solid materials. Based on the properties of its precursor, it is expected to adsorb to suspended solids and sediment in aquatic environments. This suggests that the compound would have slight mobility in soil. A large majority of acid dyes are known to be significantly adsorbed by biomass (40-80%) during biological treatment processes. environmentclearance.nic.in This high affinity for solids indicates that if released into the environment, this compound is likely to accumulate in sediment and soil rather than remaining mobile in the water column. ontosight.ai Dyeing studies also demonstrate the competitive adsorption behavior of this compound onto fiber surfaces. 182.160.97
The following table summarizes the theoretical environmental fate characteristics of this compound, primarily inferred from its structural class and precursor data.
| Property | Predicted Behavior | Rationale/Source |
| Hydrolysis | Not expected to be an important environmental fate process. | Lacks functional groups that hydrolyze under environmental conditions. |
| Biodegradation | Expected to be low; persistent. | Anthraquinone structure is resistant to degradation; specific biodegradation data is unavailable. nih.gov |
| Adsorption/Mobility | Expected to adsorb to suspended solids, sediment, and biomass; slight mobility in soil. | Based on estimated Koc of its precursor and general properties of acid dyes. environmentclearance.nic.in |
| Bioconcentration | Moderate potential in aquatic organisms. | Based on an estimated Bioconcentration Factor (BCF) for its precursor. |
Advanced Strategies for Environmental Remediation and Decontamination of Acid Blue 47
Biological Degradation Approaches for Acid Blue 47
Biological degradation has emerged as a cost-effective and environmentally sound approach for the treatment of textile effluents containing synthetic dyes like this compound. sciepub.comsci-hub.se This method utilizes the metabolic potential of microorganisms, such as bacteria and fungi, to break down the complex dye molecules into simpler, less toxic compounds. sci-hub.senih.gov The effectiveness of bioremediation lies in the ability of these microorganisms to either adsorb the dye onto their biomass or, more importantly, to produce enzymes that can decolorize and mineralize the dye. nih.govopenbiotechnologyjournal.com
Microbial Consortia Biotransformation Studies
The use of microbial consortia, which are mixed communities of different microorganisms, often proves more effective for dye degradation than pure microbial strains. openbiotechnologyjournal.commedcraveonline.com This enhanced efficiency stems from the synergistic metabolic activities within the community, where different strains may attack the dye molecule at various positions or utilize the metabolic byproducts of other members, leading to a more complete breakdown of the pollutant. medcraveonline.comdeswater.com
The development of effective bacterial consortia involves isolating and combining bacterial strains with high dye-degrading capabilities. For instance, a consortium composed of Moraxella osloensis, Pseudomonas aeruginosa, Citrobacter freundii, Bacillus sp., and Bacillus thuringiensis has been shown to be effective in decolorizing acid blue dyes. biotechrep.ir Similarly, a consortium of five bacterial strains, including two strains of Pseudomonas putida, Bacillus subtilis, and two strains of Pseudomonas aeruginosa, demonstrated the ability to degrade Acid Blue, achieving 90% degradation within 22 hours. sciepub.com
The efficiency of these consortia is often dependent on optimizing various environmental and nutritional parameters. Factors such as pH, temperature, agitation, and the presence of co-substrates like glucose and ammonium (B1175870) nitrate (B79036) significantly influence the rate and extent of dye degradation. sciepub.comjmbfs.org For example, one study found that agitation and pH were the most influential factors in the degradation of an acid blue dye by a bacterial consortium. sciepub.com The development of a consortium designated CN-1A, consisting of Moraxella osloensis, Pseudomonas aeruginosa, Citrobacter freundii, Bacillus sp., and Bacillus thuringiensis, resulted in 84% removal of Acid Black 24 (a diazo dye structurally related to acid blue dyes) from a mineral salt medium. niscpr.res.in
Table 1: Examples of Bacterial Consortia for Acid Dye Degradation
| Consortium Composition | Target Dye | Decolorization Efficiency | Reference |
| Moraxella osloensis, P. aeruginosa, Citrobacter freundii, Bacillus sp., B. thuringiensis | Acid Blue | Not specified | biotechrep.ir |
| Pseudomonas putida (2 strains), Bacillus subtilis, Pseudomonas aeruginosa (2 strains) | Acid Blue | 90% in 22 hours | sciepub.com |
| Moraxella osloensis, P. aeruginosa, Citrobacter freundii, Bacillus sp., B. thuringiensis (Consortium CN-1A) | Acid Black 24 | 84% | niscpr.res.in |
Fungi, particularly white-rot fungi, are also powerful agents for dye degradation due to their ability to produce potent extracellular enzymes. researchgate.netijbpas.com Fungal consortia can offer advantages over single fungal cultures by combining the degradative capabilities of different species. ijbpas.com
A study on the mycoremediation of Acid Blue-25, an anthraquinone (B42736) dye, utilized a local fungal consortium. ijbpas.com The degradation process was observed to begin with the cleavage of the anthraquinone chromophore by an anthraquinone reductase enzyme. ijbpas.com The subsequent breakdown of the dye into various metabolites was confirmed through analytical techniques such as spectroscopy, TLC, HPLC, and GC-MS. ijbpas.com The resulting metabolites were found to be non-toxic, as demonstrated by phytotoxicity tests using Phaseolus mungo seeds. ijbpas.com
The synergistic action within a bacterial-fungal consortium can lead to even more enhanced degradation of azo dyes. deswater.comneptjournal.com Such consortia can increase the production of oxidoreductive enzymes, leading to faster and more complete degradation. deswater.com The combination of bacterial and fungal metabolic pathways allows for the breakdown of complex dye molecules and the subsequent mineralization of potentially toxic intermediates like aromatic amines. deswater.comneptjournal.com
Pure Strain Bioremediation Mechanisms
While microbial consortia offer many advantages, studies using pure microbial strains are crucial for understanding the specific metabolic pathways and enzymatic mechanisms involved in dye degradation. nih.govopenbiotechnologyjournal.com Using pure cultures allows for reproducible data and a more detailed investigation of the biotransformation processes. openbiotechnologyjournal.com
The primary mechanism of bacterial decolorization of azo dyes like this compound involves the enzymatic cleavage of the azo bond (-N=N-). nih.govfrontiersin.org This reduction is primarily carried out by enzymes called azoreductases, which transfer electrons from a donor like NADH to the azo bond, resulting in the formation of colorless aromatic amines. frontiersin.orgmdpi.com
In addition to azoreductases, other oxidative enzymes such as laccases and peroxidases (including lignin (B12514952) peroxidase and manganese peroxidase) play a significant role in dye degradation, particularly in fungi but also in some bacteria. researchgate.netfrontiersin.orgmdpi.com These enzymes can degrade the aromatic intermediates formed after the initial azo bond cleavage, leading to the complete mineralization of the dye into CO2, H2O, and other simple inorganic molecules. researchgate.netfrontiersin.org For example, a strain of Pseudomonas stutzeri has been identified to utilize both azoreductase and laccase for the degradation of Acid Blue 113. mdpi.com Similarly, the degradation of Acid Blue-25 by a fungal consortium was initiated by an anthraquinone reductase. ijbpas.com
Table 2: Key Enzymes in the Bioremediation of Acid Dyes
| Enzyme | Function | Microorganism Type | Reference |
| Azoreductase | Reductive cleavage of azo bonds | Bacteria, Fungi | researchgate.netfrontiersin.orgmdpi.com |
| Laccase | Oxidation of phenolic and non-phenolic compounds | Fungi, Bacteria | researchgate.netfrontiersin.orgmdpi.com |
| Lignin Peroxidase (LiP) | H2O2-dependent oxidation of aromatic compounds | Fungi | researchgate.netfrontiersin.org |
| Manganese Peroxidase (MnP) | Mn(II)-dependent oxidation of various compounds | Fungi | mdpi.com |
| Anthraquinone reductase | Cleavage of anthraquinone chromophore | Fungi | ijbpas.com |
Kinetic studies are essential for understanding the rate at which microorganisms degrade dyes and for optimizing the conditions for bioremediation. The degradation of dyes often follows specific kinetic models, such as first-order or pseudo-first-order kinetics.
For instance, the degradation of Acid Black 24 by the bacterial consortium CN-1A was found to follow first-order kinetics with a rate constant (k) of 0.1796 h⁻¹. niscpr.res.in In another study, the degradation of an acid blue dye by a bacterial consortium was significantly faster than by individual strains, with the consortium achieving 90% degradation in 22 hours, compared to 26-42 hours for the pure cultures. sciepub.com The photocatalytic degradation of Acid Blue 113 in a UV-C/TiO2 system was found to follow a first-order kinetic model with a degradation rate constant of 0.048 min⁻¹. mdpi.com Similarly, the photocatalytic degradation of Acid Blue 9 followed a pseudo-first-order kinetic model, with the rate constant decreasing as the initial dye concentration increased. iwra.org
Table 3: Kinetic Parameters for the Degradation of Acid Dyes
| Dye | Degradation System | Kinetic Model | Rate Constant (k) | Reference |
| Acid Black 24 | Bacterial Consortium CN-1A | First-order | 0.1796 h⁻¹ | niscpr.res.in |
| Acid Blue 113 | UV-C/TiO2 | First-order | 0.048 min⁻¹ | mdpi.com |
| Acid Blue 9 | UV/TiO2 | Pseudo-first-order | 1.87 h⁻¹ (at 20 mg/L) | iwra.org |
Metabolic Pathway Elucidation and Intermediate Product Identification
The biodegradation of Acid Blue dyes, such as Acid Blue 113 (AB113), which shares structural similarities with other acid dyes, involves a multi-step process initiated by the cleavage of azo bonds. This initial step is often catalyzed by enzymes like the CYP450 enzyme system. mdpi.com The degradation of AB113 has been shown to proceed through benzoate (B1203000) and naphthalene (B1677914) degradation pathways. mdpi.com
In the microbial degradation of a diazo dye, Acid Blue, by a bacterial consortium, several intermediate products have been identified. sciepub.com Thin-layer chromatography (TLC) analysis initially detected the presence of metanilic acid and peri acid in samples after 24 hours, with these intermediates disappearing by the 48-hour mark. sciepub.com Further analysis using Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of other intermediates, including methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid. sciepub.com The identification of these compounds suggests a complete breakdown of the parent dye molecule. sciepub.com
Similarly, in the degradation of Acid Blue 25 (AB25) by a fungal consortium, analysis revealed the formation of several polar derivatives, including aromatic, sulphonic, and phenol (B47542) complexes. ijbpas.com High-Performance Liquid Chromatography (HPLC) showed multiple prominent peaks at various retention times, indicating a complex mixture of intermediate products. ijbpas.com The proposed pathway for AB25 suggests that peroxidases initially form amino derivatives and anthracene (B1667546) derivatives. ijbpas.com Subsequent aerobic degradation leads to the splitting of the C-N bond, forming phenolic compounds and naphthyl derivatives, which are then mineralized into aromatic carboxylic acids through ring-opening reactions. ijbpas.com
During the photocatalytic degradation of Acid Blue 113 using a ZnO-Ag nanophotocatalyst, intermediates such as 4-diazenyl-1-naphthylamine, 1-naphthyldiazene, or 5-diazenyl-1-naphthol have been identified. mdpi.com These intermediates are subsequently converted to carbon dioxide and water. mdpi.com In another study on the degradation of AB25 using cold atmospheric pressure plasma, the splitting of the quinone ring led to the formation of 2-amino-4-(2-carboxybenzoyl)-5-hydroxybenzenesulfonate, which was further oxidized to phthalic acid, and then to formic and oxalic acids before complete mineralization. frontiersin.org
The following table summarizes the identified intermediate products during the degradation of various Acid Blue dyes.
| Original Dye | Degradation Method | Intermediate Products Identified | Analytical Technique(s) |
| Acid Blue (diazo) | Bacterial Consortium | Metanilic acid, Peri acid, Methyl salicylic acid, Catechol, β-ketoadipic acid | TLC, GC-MS |
| Acid Blue 25 | Fungal Consortium | Aromatic derivatives, Sulphonic derivatives, Phenol complexes, Amino derivatives, Anthracene derivatives, Phenolic compounds, Naphthyl derivatives, Aromatic carboxylic acids | HPLC |
| Acid Blue 113 | Photocatalysis (ZnO-Ag) | 4-diazenyl-1-naphthylamine, 1-naphthyldiazene, 5-diazenyl-1-naphthol | Not Specified in Source |
| Acid Blue 25 | Cold Atmospheric Plasma | 2-amino-4-(2-carboxybenzoyl)-5-hydroxybenzenesulfonate, Phthalic acid, Formic acid, Oxalic acid | Not Specified in Source |
| Acid Blue 1 | Photocatalysis (ZnO) | N-de-ethylated products, hydroxylated benzene (B151609) ring products, hydroxylated sulfonylated benzene ring products | HPLC-PDA-ESI-MS, GC-MS |
Optimization of Bioremediation Parameters (e.g., pH, Temperature, Nutrient Regimes, Agitation, Oxygen Conditions)
The efficiency of microbial degradation of azo dyes like Acid Blue is significantly influenced by various physicochemical parameters. mdpi.com Optimizing these factors is crucial for maximizing the decolorization and degradation rates.
pH: The pH of the medium is a pivotal factor affecting dye removal. jmbfs.org For the bacterial degradation of Vat Blue 4 by Pseudomonas aeruginosa WYT, the maximum decolorization of 90.07% was achieved at a pH of 7.0 within 24 hours. pjoes.com Deviations from this optimal pH led to a decrease in both decolorization activity and bacterial growth. pjoes.com Generally, the optimal pH for dye removal by most bacteria falls within the range of 6.0 to 10.0. jmbfs.org In a study on Acid Blue 92 removal by the aquatic plant Ceratophyllum demersum, the optimized pH was found to be 5. uni-lj.si
Temperature: Temperature plays a critical role in bacterial bioremediation by affecting microbial growth and metabolic rates. jmbfs.org For the degradation of Vat Blue 4, the optimal temperature was found to be 35.0°C. pjoes.com Studies on other dyes have also shown that temperatures between 35-37°C are often optimal for bioremediation by various bacteria, including Escherichia coli and Pseudomonas sp. jmbfs.org
Nutrient Regimes: The presence of suitable carbon and nitrogen sources is often essential for the microbial degradation of azo dyes. In the degradation of a diazo Acid Blue dye by a bacterial consortium, the process was supplemented with glucose and ammonium nitrate. sciepub.com However, response surface methodology revealed that glucose had a negative effect on the degradation process in that specific study. sciepub.com Conversely, for the degradation of Vat Blue 4, the addition of 1.0 g/L of glucose and 1.0 g/L of urea (B33335) was part of the optimized medium. pjoes.com
Agitation: Agitation influences the mass transfer of oxygen and nutrients in the medium. In the degradation of the diazo Acid Blue dye, agitation was identified as a predominantly influential factor. sciepub.com An orbital shaker set at 200 rev min-1 was used in the degradation studies. sciepub.com
Oxygen Conditions: The availability of oxygen can determine the metabolic pathway used by the microorganisms. While many degradation processes are aerobic, some studies have noted that fungal degradation can proceed without oxygen being a key limiting factor for the initial reductive cleavage of the azo bond. ijbpas.com However, subsequent degradation of the resulting aromatic amines often requires aerobic conditions. ijbpas.com
The following table summarizes the optimized parameters for the bioremediation of different "Blue" dyes from various studies.
| Dye Name | Microorganism/Plant | Optimal pH | Optimal Temperature (°C) | Key Nutrient Additions | Agitation/Oxygen |
| Acid Blue (diazo) | Bacterial Consortium | Influential, but specific optimum not stated | Not specified | Glucose (negative effect), Ammonium nitrate | 200 rev min-1 |
| Vat Blue 4 | Pseudomonas aeruginosa WYT | 7.0 | 35.0 | Glucose (1.0 g/L), Urea (1.0 g/L) | Not specified |
| Acid Blue 92 | Ceratophyllum demersum | 5.0 | Not specified | Not specified | Not specified |
Physicochemical Degradation Techniques for this compound
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH). mdpi.comijcce.ac.ir These radicals are powerful, non-selective oxidizing agents capable of degrading complex and recalcitrant organic pollutants like Acid Blue dyes into simpler, less harmful compounds, and ultimately to CO2, H2O, and mineral acids. mdpi.comijcce.ac.ir AOPs can be broadly categorized into photochemical and non-photochemical processes and include techniques such as photocatalytic degradation, Fenton and photo-Fenton reactions, and ozonation. ijcce.ac.ir
The primary advantage of AOPs is their ability to achieve complete mineralization of pollutants, rather than simply transferring them from one phase to another. mdpi.com The combination of different AOPs can lead to synergistic effects, enhancing the generation of free radicals and increasing oxidation rates. ijcce.ac.irmdpi.com For instance, the degradation of Amaranth dye was significantly more efficient in a UV/TiO2/H2O2 system compared to UV, UV/H2O2, or UV/TiO2 systems alone. mdpi.com AOPs are considered a promising and cost-effective technology for treating textile industry effluents containing dyes like Acid Blue. mdpi.com
Photocatalytic Degradation Systems
Photocatalytic degradation is a prominent AOP that utilizes a semiconductor catalyst, typically irradiated with UV or visible light, to generate hydroxyl radicals. mdpi.com This technology has been widely studied for the removal of organic dyes from wastewater due to its effectiveness, low cost, and the potential for complete mineralization of pollutants without producing hazardous by-products. nih.govuvic.ca The process is initiated when the semiconductor absorbs photons with energy equal to or greater than its bandgap, leading to the formation of electron-hole pairs. nih.gov These charge carriers then react with water and oxygen to produce reactive oxygen species, including the highly oxidative hydroxyl radicals. nih.gov
Studies on various Acid Blue dyes have demonstrated the efficacy of photocatalytic systems. For example, a UV-C/TiO2 suspension system achieved degradation efficiencies of 98.7% for Acid Blue 113 under optimized conditions. mdpi.com Similarly, the photocatalytic degradation of Acid Blue 25 using a PANI/ZnO composite catalyst under solar irradiation resulted in about 90% removal in 60 minutes. mdpi.com
Investigation of Semiconductor Catalysts (e.g., TiO2, ZnO, CdS) and Nanocomposites
A variety of semiconductor materials have been investigated for the photocatalytic degradation of Acid Blue dyes, with titanium dioxide (TiO2) and zinc oxide (ZnO) being the most common due to their high photocatalytic activity, chemical stability, non-toxicity, and low cost. uvic.caresearchgate.net
Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst, but its large bandgap (3.2 eV for anatase) means it primarily absorbs UV light, which constitutes only about 5% of the solar spectrum. researchgate.net To overcome this limitation and enhance its efficiency, TiO2 is often modified, for example, by creating nanocomposites. researchgate.net A CdS/TiO2 nanocomposite showed significantly higher photocatalytic activity for the degradation of an Acid Blue dye (84% degradation in 1.5 hours) compared to pure TiO2 (9%) or CdS (68%) under visible light. researchgate.net This enhancement is attributed to improved charge separation and an extended response to visible light. researchgate.net
Zinc Oxide (ZnO): ZnO is another promising n-type semiconductor photocatalyst with a bandgap similar to TiO2. mdpi.comijesi.org It has been successfully used for the degradation of Acid Blue 1 (AB1) and Acid Blue 25 (AB25). mdpi.comacs.org To improve its performance under solar irradiation, ZnO can be combined with conductive polymers like polyaniline (PANI). A PANI/ZnO composite demonstrated a significantly higher first-order rate constant for the degradation of AB25 (0.0325 min⁻¹) compared to pure ZnO (0.0062 min⁻¹). mdpi.com
Cadmium Sulfide (CdS): CdS is a visible-light-active photocatalyst that can be used alone or in nanocomposites to enhance the performance of wide-bandgap semiconductors like TiO2. researchgate.net
Other Catalysts: Tungsten oxide (WO3) doped with cobalt has also been investigated for the photocatalytic degradation of Acid Blue 74. researchgate.net
The following table provides a comparison of different semiconductor catalysts used for the degradation of Acid Blue dyes.
| Catalyst | Target Dye | Light Source | Degradation Efficiency | Key Findings |
| TiO2 | Acid Blue 113 | UV-C | 98.7% | Highly efficient under UV-C irradiation. |
| ZnO | Acid Blue 25 | Solar | ~90% in 60 min (as PANI/ZnO composite) | Composite with PANI enhances activity under solar light. |
| CdS/TiO2 Nanocomposite | Acid Blue dye | Visible Light | 84% in 1.5 h | Nanocomposite shows superior performance to individual components under visible light. researchgate.net |
| Co-doped WO3 | Acid Blue 74 | Not Specified | Not Specified | Doping with cobalt enhances the photocatalytic activity of WO3. researchgate.net |
Mechanism of Photo-oxidation and Hydroxyl Radical Generation
The fundamental mechanism of photocatalytic oxidation involves the generation of highly reactive species upon the illumination of a semiconductor catalyst. nih.govnih.gov
Excitation: When a semiconductor catalyst like TiO2 or ZnO absorbs a photon with energy (hν) equal to or exceeding its bandgap energy (Eg), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB. nih.govmdpi.com
Catalyst + hν → e⁻ (CB) + h⁺ (VB)
Generation of Reactive Oxygen Species: The photogenerated electron-hole pairs migrate to the catalyst surface and initiate redox reactions with adsorbed water molecules, hydroxide (B78521) ions (OH⁻), and dissolved oxygen (O₂).
The positive holes (h⁺) are powerful oxidizing agents and can directly oxidize adsorbed dye molecules. nih.gov
More importantly, these holes can react with water or hydroxide ions to form highly reactive hydroxyl radicals (•OH). mdpi.comnih.gov
h⁺ + H₂O → •OH + H⁺
h⁺ + OH⁻ → •OH
The electrons in the conduction band (e⁻) can react with molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can further react to produce other reactive oxygen species, including •OH. rsc.org
e⁻ + O₂ → O₂•⁻
Dye Degradation: The highly reactive hydroxyl radicals (•OH) are the primary species responsible for the degradation of organic pollutants. mdpi.comijcce.ac.ir They are non-selective and can attack the dye molecules, leading to the cleavage of chromophoric groups (like the azo bond –N=N–) and aromatic rings. mdpi.com This results in the decolorization of the solution and the progressive breakdown of the dye into smaller, less harmful intermediates, and ultimately, complete mineralization into CO₂, H₂O, and inorganic ions. mdpi.commdpi.com
Influence of Catalyst Properties, Doping, and Illumination Conditions
The efficiency of photocatalytic degradation of dyes is critically dependent on the intrinsic properties of the photocatalyst, modifications through doping, and the conditions of illumination.
Catalyst Properties: Key properties of the photocatalyst, such as its crystalline phase, surface area, particle size, and porosity, significantly influence its activity. For instance, TiO₂ in the anatase form is generally considered more photoactive than the rutile form for dye degradation. A higher surface area provides more active sites for the adsorption of dye molecules and subsequent reactions.
Doping: To enhance the photocatalytic efficiency, especially under visible light, the semiconductor catalyst can be doped with metal or non-metal ions. Doping can alter the electronic band structure of the catalyst, which may lead to a reduction in the electron-hole recombination rate and an extension of its light absorption range into the visible spectrum. This makes the process more energy-efficient.
Illumination Conditions: The wavelength and intensity of the light source are crucial parameters. The photocatalytic process is initiated by photon absorption, and therefore, the rate of degradation is directly proportional to the light intensity up to a certain limit. Beyond this limit, the rate may become mass-transfer limited or limited by the recombination of electron-hole pairs. The use of UV light is common for wide-bandgap semiconductors like TiO₂.
Kinetic Modeling of Photocatalytic Degradation (e.g., Langmuir-Hinshelwood)
The kinetics of photocatalytic degradation of organic pollutants like this compound at the solid-liquid interface are often described by the Langmuir-Hinshelwood (L-H) model. This model relates the degradation rate to the concentration of the substrate in the solution.
The L-H rate equation is given by: rate = (k * K * C) / (1 + K * C)
Where:
k is the reaction rate constant.
K is the adsorption coefficient of the dye on the catalyst surface.
C is the concentration of the dye.
At low initial dye concentrations, the term K*C is much less than 1, and the equation simplifies to a pseudo-first-order kinetic model: ln(C₀/C) = k_app * t
Where:
C₀ is the initial concentration of the dye.
C is the concentration at time t.
k_app is the apparent pseudo-first-order rate constant.
This model implies that the reaction rate is directly proportional to the concentration of the dye, which is a common observation in the photocatalytic degradation of various dyes.
| Parameter | Description |
| k | The intrinsic reaction rate constant at the catalyst surface. |
| K | The equilibrium constant for the adsorption of the dye onto the catalyst. |
| C | The concentration of the dye in the bulk solution. |
| k_app | The apparent rate constant, which is a product of k and K at low concentrations. |
Fenton and Photo-Fenton Oxidation Processes
Fenton and photo-Fenton processes are effective AOPs for treating wastewater containing recalcitrant dyes. researchgate.net The conventional Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to generate hydroxyl radicals. researchgate.net
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
The effectiveness of these processes is highly dependent on parameters such as pH (typically optimal in the range of 2.5-3.5), and the concentrations of iron catalyst and hydrogen peroxide.
Ozonation and Combined Ozonation Systems (e.g., O₃/H₂O₂, O₃/UV)
Ozonation is a versatile AOP that can degrade dyes through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals generated from ozone decomposition. researchgate.netiwaponline.com The combination of ozone with hydrogen peroxide (O₃/H₂O₂) or UV light (O₃/UV) can significantly enhance the generation of hydroxyl radicals, leading to faster and more complete degradation of the dye molecules. scispace.comufpe.br These combined systems are particularly effective for treating wastewater with high concentrations of pollutants or compounds that are resistant to direct ozonation. scispace.com
Electrochemical Oxidation for Dye Removal
Electrochemical oxidation is an environmentally friendly method for dye degradation. iwaponline.com It involves the generation of oxidizing species at an anode surface, which then attack and break down the dye molecules. The choice of anode material is critical, with materials like boron-doped diamond (BDD) and certain mixed metal oxides being highly effective due to their high oxygen evolution overpotential, which favors the production of hydroxyl radicals. The degradation can occur via direct electron transfer from the dye molecule to the anode or through indirect oxidation by electro-generated species like hydroxyl radicals, active chlorine (if chloride is present), and persulfate.
Sonochemical Degradation Mechanisms
Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This process creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the generation of hydroxyl radicals. The degradation of dyes can occur within these collapsing bubbles, at the bubble-liquid interface, or in the bulk solution via reaction with the generated radicals.
Adsorption-Based Removal Systems
Adsorption has emerged as a highly effective and widely studied method for the removal of dyes like this compound from aqueous environments. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption-based systems is contingent on the properties of the adsorbent material, including its surface area, porosity, and surface chemistry, as well as operational parameters like pH, temperature, and initial dye concentration. The study of adsorption isotherms provides critical insights into the interactions between the dye and the adsorbent at equilibrium.
Development and Characterization of Adsorbent Materials
A diverse range of materials has been investigated for their potential to adsorb this compound and other similar acid dyes. These materials are often selected based on their low cost, high surface area, and the presence of functional groups that can interact with the dye molecules.
Activated Carbon and Modified Carbon Adsorbents
Activated carbon is a highly porous material with a large surface area, making it a versatile and effective adsorbent for a wide variety of pollutants, including dyes. researchgate.netjocpr.com The adsorption capacity of activated carbon can be influenced by the source material and the activation process. For instance, carbon prepared from the wood of Ailanthus altissima and activated at different temperatures has been used to adsorb acid blue 1. researchgate.net Characterization using techniques like XRD, SEM, EDS, and FTIR reveals that higher activation temperatures can lead to the disappearance of certain functional groups, such as carboxyl groups, thereby exposing a more porous structure that enhances adsorption capacity. researchgate.net
The adsorption of acid dyes onto activated carbon is influenced by factors such as pH, temperature, and contact time. Studies have shown that the adsorption of acid blue on activated charcoal decreases with an increase in pH. researchgate.net The process often follows pseudo-second-order kinetics, suggesting that chemisorption may be a rate-limiting step. researchgate.net
Polymer-based Composites (e.g., Polyaniline)
Conducting polymers, particularly those based on polyaniline (PANI), have garnered significant interest as adsorbent materials due to their unique electrical properties, porous nature, and the presence of amine and imine functional groups that can interact with dye molecules. nih.govsamipubco.com PANI and its composites can be synthesized through chemical or electrochemical oxidation of aniline (B41778). samipubco.com
A comparative study on the removal of Acid Blue 40 using PANI, magnetic oxide (Fe3O4), and their composites demonstrated the high adsorption capability of PANI. nih.gov This was attributed to electrostatic interactions and a greater number of hydrogen bonding sites. nih.gov The adsorption process was found to follow pseudo-second-order kinetics. nih.gov To enhance the stability and adsorption capacity of PANI, it is often combined with other materials to form composites, such as with reduced graphene oxide (rGO). A rGO/PANI composite has been shown to be an effective adsorbent for Acid Blue 129, with the primary adsorption mechanisms being electrostatic attraction, physisorption, and complexation. mdpi.com
Magnetic Nanocomposites (e.g., Fe2O3/Fe3O4)
Magnetic nanoparticles, such as those made from iron oxides (Fe2O3 and Fe3O4), offer a promising solution for dye removal due to their high surface area, low toxicity, and the significant advantage of being easily separated from the treated effluent using an external magnetic field. ekb.egekb.egnih.gov These nanoparticles can be synthesized via methods like co-precipitation. ekb.eg
A study on the removal of Acid Blue 342 using a fabricated Fe2O3/Fe3O4 magnetic nanocomposite reported a high adsorption capacity. ekb.egekb.eg Characterization of the nanocomposite revealed a rough and mesoporous surface, and the adsorption process was found to be predominated by a pseudo-second-order mechanism, indicating chemisorption. ekb.egekb.eg The point of zero charge (pHpzc) of the adsorbent is a critical factor; for the Fe2O3/Fe3O4 nanocomposite, the pHpzc was found to be around 6.45, suggesting that the removal of anionic dyes like Acid Blue is more favorable at a pH below this value, where the adsorbent surface is positively charged. ekb.eg
Clay Minerals (e.g., Kaolin)
Clay minerals, such as kaolin (B608303), are abundant, low-cost, and eco-friendly materials that have shown potential as adsorbents for various dyes. nih.gov Kaolinite (B1170537), a common clay mineral, has a layered structure and can be modified to enhance its adsorption properties. mdpi.com
Studies have investigated the use of raw and modified kaolin for the removal of dyes. mdpi.commdpi.com Acid treatment is a common modification method used to increase the surface area, porosity, and acidity of kaolin, thereby improving its adsorption capacity for cationic dyes. mdpi.com The adsorption of dyes onto kaolin is influenced by factors such as pH, adsorbent dosage, and contact time. eanso.org For anionic dyes like Acid Red 88, the removal efficiency using kaolinite clay was found to decrease with increasing pH. eanso.org
Adsorption Isotherm Modeling (e.g., Freundlich, Langmuir, D-R, Tempkin)
Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. ijcce.ac.ir These models provide valuable information about the adsorption mechanism, surface properties, and the affinity of the adsorbent for the adsorbate. nih.gov Several isotherm models are commonly used to analyze dye adsorption data, including the Langmuir, Freundlich, Dubinin-Radushkevich (D-R), and Tempkin models.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govmdpi.com It is often used to determine the maximum adsorption capacity (qm) of an adsorbent. A good fit to the Langmuir model suggests that the adsorption process is favorable. ijcce.ac.ir
The Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. nih.govmdpi.com The Freundlich constants, Kf and n, are related to the adsorption capacity and intensity, respectively. An 'n' value greater than 1 indicates that the adsorption is a physical process. scispace.com
The Dubinin-Radushkevich (D-R) isotherm is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). nih.gov
The Tempkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mdpi.com
The selection of the most appropriate isotherm model is typically based on the correlation coefficient (R²) values obtained from fitting the experimental data. For instance, in a study of Acid Blue 129 removal by almond shell, the Langmuir and Tempkin models provided a better fit than the Freundlich and D-R models, suggesting monolayer coverage. nih.gov In contrast, the adsorption of Acid Blue 40 on PANI, Fe3O4, and their composites was best described by the Freundlich model, indicating heterogeneous multilayer adsorption. nih.gov
Table 1: Adsorption Isotherm Model Parameters for Acid Dyes on Various Adsorbents This table is interactive. Click on the headers to sort the data.
| Adsorbent | Dye | Isotherm Model | qm (mg/g) | KL (L/mg) | Kf ((mg/g)(L/mg)1/n) | n | R² | Reference |
| Almond Shell | Acid Blue 129 | Langmuir | - | - | - | - | 0.994 | nih.gov |
| Almond Shell | Acid Blue 129 | Freundlich | - | - | - | - | 0.929 | nih.gov |
| Almond Shell | Acid Blue 129 | Tempkin | - | - | - | - | 0.993 | nih.gov |
| Almond Shell | Acid Blue 129 | Dubinin-Radushkevich | - | - | - | - | 0.948 | nih.gov |
| Polyaniline (PANI) | Acid Blue 40 | Freundlich | - | - | - | - | 0.971 | nih.gov |
| Fe3O4 | Acid Blue 40 | Freundlich | - | - | - | - | 0.933 | nih.gov |
| PANI/Fe3O4 Composite | Acid Blue 40 | Freundlich | - | - | - | - | 0.941 | nih.gov |
| rGO/PANI Composite | Acid Blue 129 | Langmuir | 25.57 | - | - | - | 0.975 | mdpi.com |
| Powder Activated Charcoal | Acid Blue | Langmuir | 151.3 | - | - | - | - | researchgate.net |
| Fe2O3/Fe3O4 Nanocomposite | Acid Blue 342 | - | 39.45 | - | - | - | - | ekb.egekb.eg |
Adsorption Kinetic Investigations (e.g., Pseudo-First-Order, Pseudo-Second-Order)
The study of adsorption kinetics is crucial for understanding the rate at which a pollutant is removed from a solution. For this compound, kinetic studies often evaluate pseudo-first-order and pseudo-second-order models to determine the controlling mechanism of the adsorption process.
Research has indicated that the adsorption of dyes like this compound frequently follows the pseudo-second-order kinetic model. For instance, studies on the biosorption of dyes have shown that the pseudo-second-order model provides a better fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net This indicates that the adsorption process is likely controlled by chemical adsorption. researchgate.net
The pseudo-second-order model is based on the assumption that the rate of occupation of adsorption sites is proportional to the square of the number of unoccupied sites. The linear form of the pseudo-second-order equation is often used to determine the rate constant.
Thermodynamic Analysis of Adsorption Processes (ΔG, ΔH, ΔS)
Thermodynamic analysis of the adsorption of this compound provides insight into the spontaneity and nature of the adsorption process. This involves the determination of key thermodynamic parameters: Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).
A negative value of ΔG indicates that the adsorption process is spontaneous. The magnitude of ΔG can also suggest whether the adsorption is physisorption (typically in the range of 0 to -20 kJ/mol) or chemisorption (ranging from -80 to -400 kJ/mol). researchgate.net The enthalpy change, ΔH, reveals whether the process is endothermic (positive ΔH) or exothermic (negative ΔH). An exothermic process is favored at lower temperatures, while an endothermic process is favored at higher temperatures. The entropy change, ΔS, describes the randomness at the solid-solution interface during adsorption. A positive ΔS suggests increased disorder at the interface.
For example, a study on the adsorption of a similar dye, Methylene (B1212753) Blue, onto walnut shells revealed the process to be spontaneous and exothermic. researchgate.net While specific values for this compound are not detailed in the provided search results, the principles of thermodynamic analysis remain the same.
Mechanistic Insights into Adsorption Phenomena (e.g., Electrostatic Interactions, Surface Area)
The adsorption of this compound onto various adsorbents is governed by several mechanisms, with electrostatic interactions and the surface area of the adsorbent playing pivotal roles.
This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions. 182.160.97 This characteristic is due to the presence of sulfonate groups in its molecular structure. 182.160.97vdoc.pub Consequently, adsorbents with positively charged surfaces will attract the dye anions through electrostatic forces. 182.160.97amazonaws.com The pH of the solution is a critical factor influencing these interactions, as it determines the surface charge of the adsorbent and the degree of ionization of the dye. 182.160.97
The surface area of the adsorbent is another crucial factor. A larger surface area provides more active sites for the dye molecules to bind to. 182.160.97 The substantivity, or affinity, of acid dyes for materials like wool generally increases with an increase in the dye molecule's surface area. 182.160.97 However, this can be counteracted by the presence of multiple sulfonate groups, which can decrease substantivity. 182.160.97
Other interactions, such as hydrophobic interactions, can also contribute to the adsorption process, especially for larger dye molecules. 182.160.97 In some cases, the adsorption mechanism is simplified as an ion-exchange process, although other forces are often at play. 182.160.97
Influence of Solution Chemistry on Adsorption Performance (e.g., pH, Ionic Strength, Contact Time, Adsorbent Dosage, Initial Concentration)
The efficiency of removing this compound from wastewater through adsorption is significantly influenced by the chemistry of the solution. Key parameters include pH, ionic strength, contact time, adsorbent dosage, and the initial concentration of the dye.
pH: The pH of the solution is a master variable. For anionic dyes like this compound, a lower pH (acidic conditions) generally enhances adsorption. 182.160.97 This is because at low pH, the surface of many adsorbents becomes protonated, leading to a net positive charge that attracts the anionic dye molecules. 182.160.97 Conversely, at higher pH values, the adsorbent surface may become negatively charged, repelling the dye anions and reducing adsorption efficiency. 182.160.97
Ionic Strength: The presence of salts in the wastewater can affect the ionic strength of the solution, which in turn can influence the adsorption process. The effect of ionic strength can be complex. In some cases, an increase in ionic strength can lead to a screening effect on the electrostatic interactions, potentially reducing adsorption. However, for some systems, the presence of salt has been shown to enhance color removal. researchgate.net
Contact Time: The removal of the dye increases with contact time until equilibrium is reached. The time required to reach this equilibrium is an important parameter for designing treatment systems.
Adsorbent Dosage: Generally, increasing the amount of adsorbent provides more surface area and active sites for adsorption, leading to a higher percentage of dye removal.
Initial Concentration: The initial concentration of the dye affects the adsorption capacity. An increase in the initial dye concentration can lead to an increase in the amount of dye adsorbed per unit mass of the adsorbent, up to the saturation point of the adsorbent. researchgate.netresearchgate.netjaaru.org
Membrane Separation Technologies
Membrane separation technologies, particularly reverse osmosis and microfiltration, are effective methods for the removal of dyes like this compound from industrial effluents. researchgate.netresearchgate.netjaaru.org
Reverse Osmosis Performance Studies for Dye Removal
Reverse osmosis (RO) has demonstrated high efficiency in removing this compound from wastewater. researchgate.netresearchgate.netjaaru.org Studies have shown that RO membranes can achieve removal efficiencies of up to 98-99% for this dye. researchgate.netresearchgate.netjaaru.org The performance of the RO system is influenced by several operational parameters:
Operating Pressure: Increasing the operating pressure generally leads to a higher removal efficiency. researchgate.netresearchgate.netjaaru.org For instance, increasing the pressure from 5 to 10 bar has been shown to improve the removal of Acid Blue dye. researchgate.netjaaru.org
Initial Dye Concentration: The removal efficiency can also increase with an increase in the initial dye concentration within a certain range. researchgate.netresearchgate.netjaaru.org
Permeate Flux: The permeate flux, or the rate at which water passes through the membrane, typically increases with pressure but is inversely proportional to the dye concentration. researchgate.netjaaru.org
Salt Concentration: The presence of salts like NaCl can impact RO performance. In some cases, a higher salt concentration has been associated with increased color removal, though it may also lead to a decline in permeate flux. nih.gov
A study on the removal of Acid Blue dye from simulated industrial wastewater reported that at a constant pH and room temperature, the removal efficiency increased with both pressure and initial dye concentration over a 90-minute operation period. researchgate.netresearchgate.netjaaru.org
Microfiltration Integration for Pre-treatment Processes
Microfiltration (MF) is often used as a pre-treatment step before reverse osmosis in a multi-stage membrane system. researchgate.netresearchgate.netjaaru.org The primary role of MF in this integrated system is to remove suspended solids and other large particles from the wastewater. researchgate.netjaaru.org This pre-treatment is crucial for protecting the downstream RO membranes from fouling, which can be caused by the accumulation of particulate matter on the membrane surface. mdpi.com By reducing the particulate load, microfiltration helps to maintain the performance and extend the lifespan of the more sensitive and expensive RO membranes. researchgate.netjaaru.org
Optimization of Flux and Rejection Rates under Varying Operating Conditions
The efficiency of membrane filtration processes, such as nanofiltration (NF) and reverse osmosis (RO), in removing this compound from wastewater is critically dependent on the careful optimization of several operating parameters. The primary performance indicators, permeate flux (the volume of fluid passing through the membrane per unit area per unit time) and dye rejection (the percentage of dye molecules retained by the membrane), are influenced by a complex interplay of factors including operating pressure, feed solution pH, temperature, and initial dye concentration. scribd.comgoogle.comscispace.com Achieving optimal performance requires balancing these variables to maximize both the removal of the dye and the throughput of treated water, thereby ensuring an effective and economically viable remediation process. googleapis.com
Influence of Operating Pressure
Operating pressure is a fundamental driver of the membrane separation process. google.com An increase in the applied transmembrane pressure generally leads to a higher permeate flux because it provides a greater driving force to overcome the natural osmotic pressure of the feed solution. google.comscispace.com For the removal of acid dyes, studies show that both permeate flux and removal efficiency tend to increase with rising pressure. unece.org For instance, in a reverse osmosis system treating an acid blue dye solution, increasing the pressure from 5 to 10 bar resulted in a significant improvement in the dye removal rate, achieving up to 98% rejection. unece.org This is because higher pressure forces water molecules through the membrane at a faster rate than the larger dye molecules can be transported, enhancing separation. google.com However, excessively high pressure can lead to membrane compaction and increased fouling, which can cause a gradual drop in flux over time. Therefore, an optimal pressure must be identified that balances high flux and rejection with manageable fouling rates. googleapis.com
Table 1: Effect of Operating Pressure on Acid Blue Dye Removal via Reverse Osmosis Data derived from studies on representative acid blue dyes. unece.org
| Operating Pressure (bar) | Permeate Flux (L/m²·h) | Dye Rejection (%) |
|---|---|---|
| 5 | Lower | ~95 |
| 8 | Intermediate | ~97 |
| 10 | Higher | >98 |
Influence of Feed Solution pH
The pH of the feed solution plays a crucial role in the rejection of ionic dyes like this compound. This effect is primarily governed by the electrostatic interactions between the dye molecules and the membrane surface. Nanofiltration and reverse osmosis membranes typically possess a surface charge that varies with pH. This compound is an anionic dye, meaning it carries a negative charge in solution. At a pH above the membrane's isoelectric point, the membrane surface also becomes negatively charged, leading to strong electrostatic repulsion between the dye and the membrane. This repulsion significantly enhances dye rejection. Conversely, at a pH below the isoelectric point, the membrane surface may be positively charged, attracting the anionic dye molecules and potentially reducing rejection while increasing the risk of fouling. Studies on acidic dyes have confirmed that a higher pH generally has a positive impact on dye removal. Optimal performance for removing brilliant blue dye with a polyethersulfone (PES) ultrafiltration membrane was achieved at a near-neutral pH of 6.
Table 2: Effect of pH on Acid Dye Rejection by Nanofiltration Membrane Data based on research findings for representative acid dyes.
| Feed Solution pH | Dye Rejection (%) | Electrostatic Interaction |
|---|---|---|
| 4.5 | Lower | Reduced Repulsion |
| 7.0 | Intermediate | Moderate Repulsion |
| 8.3 | Higher | Strong Repulsion |
Influence of Feed Temperature
Feed solution temperature affects both the permeate flux and the rejection rate. An increase in temperature reduces the viscosity of the water, which in turn increases its diffusion rate through the membrane, leading to a higher permeate flux. google.com However, higher temperatures can also negatively impact dye rejection. The increased thermal energy enhances the diffusivity of the solute (the dye molecules), allowing them to pass more easily through the membrane pores. Furthermore, elevated temperatures can cause changes in the membrane's polymer structure, potentially leading to pore enlargement. Research on acid dyes using both RO and NF membranes showed that when the feed temperature was increased from 26°C to 39°C, the dye removal percentage decreased slightly. For RO membranes, the rejection of an acid dye dropped from 97.3% to 96.2%, while for NF membranes, it decreased from 92% to 91%. This indicates that for optimal rejection of this compound, lower operating temperatures are generally preferable, though this must be balanced with the desired flux rate.
Table 3: Effect of Temperature on Acid Dye Removal Data based on research findings for a representative acid dye.
| Feed Temperature (°C) | RO Rejection (%) | NF Rejection (%) |
|---|---|---|
| 26 | 97.3 | 92.0 |
| 39 | 96.2 | 91.0 |
Influence of Initial Dye Concentration
The initial concentration of this compound in the wastewater stream significantly affects membrane performance, particularly the permeate flux. unece.org As the feed concentration increases, the osmotic pressure of the solution rises. Since the net driving pressure for filtration is the applied pressure minus the osmotic pressure, a higher osmotic pressure reduces the driving force, leading to a lower permeate flux. google.com Additionally, higher feed concentrations exacerbate concentration polarization, a phenomenon where rejected dye molecules accumulate in a boundary layer on the membrane surface. This layer hinders the passage of water and can lead to increased fouling and a further decline in flux. scispace.com Studies on an acid blue dye demonstrated that the permeate flux is inversely proportional to the initial dye concentration in the feed solution. unece.org While rejection efficiencies can remain high, the process throughput is diminished at higher concentrations. unece.org
Table 4: Effect of Initial Concentration on Permeate Flux for an Acid Blue Dye Data derived from studies on representative acid blue dyes. unece.org
| Initial Dye Concentration (mg/L) | Permeate Flux |
|---|---|
| 25 | Highest |
| 50 | Intermediate |
| 100 | Lowest |
Analytical Methodologies for Acid Blue 47 Research and Monitoring
Spectrophotometric Techniques for Quantification
Spectrophotometry offers a straightforward and cost-effective approach for the quantitative analysis of dyes like Acid Blue 47.
UV-Visible (UV-Vis) spectroscopy is a widely utilized method for determining the concentration of dyes in solutions. scispace.com The technique is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species. For instance, in the analysis of various acid dyes, UV-Vis spectrophotometry is a common final detection method. fda.govscielo.br The concentration of a dye can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. nih.gov However, the presence of other substances in the sample matrix can interfere with the accuracy of UV-Vis spectroscopy, sometimes necessitating sample preparation or preconcentration steps to enhance specificity. scispace.comnih.gov
To overcome challenges related to low concentrations and matrix interference in environmental and food samples, preconcentration techniques are often coupled with spectrophotometric analysis. scispace.commdpi.com Cloud point extraction (CPE) is an environmentally friendly preconcentration method that has been successfully applied to the analysis of various dyes. scispace.commdpi.com This technique utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and separate into a small, surfactant-rich phase when heated to a specific "cloud point" temperature. mdpi.comcore.ac.uk The analyte of interest, such as a dye, can be partitioned into this surfactant-rich phase, thereby concentrating it from a larger sample volume. mdpi.comcore.ac.uk
The CPE process involves several optimized parameters, including the choice and concentration of the surfactant (e.g., Triton X-100, Triton X-114), pH, temperature, and incubation time, to achieve high extraction efficiency and a significant preconcentration factor. scispace.comscielo.br For example, a CPE method developed for Acid Blue 29 achieved a preconcentration factor of 20, significantly improving the limit of detection. scispace.com After extraction, the concentrated analyte in the surfactant phase can be diluted with a suitable solvent and quantified by UV-Vis spectrophotometry. core.ac.uk This approach offers benefits such as low cost, reduced use of toxic organic solvents, and simplicity. scispace.comcore.ac.uk
Table 1: Analytical Parameters for a Cloud Point Extraction Method for Acid Blue 29 This table is based on a study of a similar acid dye and illustrates typical parameters achievable with this technique.
| Parameter | Value | Reference |
|---|---|---|
| Linear Dynamic Range | 0.4-10 µg/mL | scispace.com |
| R² | 0.995 | scispace.com |
| Limit of Detection (LOD) | 0.35 µg/mL | scispace.com |
| Limit of Quantitation (LOQ) | 1.1 µg/mL | scispace.com |
| Preconcentration Factor | 20 | scispace.com |
Advanced Chromatographic Separations Coupled with Mass Spectrometry
For more complex samples and the need for higher sensitivity and specificity, chromatographic techniques coupled with mass spectrometry are the methods of choice. epa.gov These techniques are essential for separating the target analyte from interfering compounds and providing structural information for unambiguous identification. epa.gov
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of non-volatile and thermally unstable compounds like this compound. epa.gov These methods combine the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. unl.pt
In a typical LC-MS method, the dye is first separated on a chromatographic column, often a reversed-phase column like a C18. labrulez.comshimadzu.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nju.edu.cnchem-agilent.com The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI), and detected. unl.pt
LC-MS/MS provides even greater specificity by selecting a specific ion of the analyte (the precursor ion) and fragmenting it to produce characteristic product ions. unl.pt This technique, often using Multiple Reaction Monitoring (MRM), is highly sensitive and selective, making it ideal for trace-level quantification in complex matrices like textiles. labrulez.comshimadzu.com For instance, a multi-residue LC-MS/MS method was developed for the screening and quantification of 47 synthetic dyes, achieving low limits of detection (LOD) and quantification (LOQ) in the ng/mL range. lcms.cz While this method did not specifically list this compound, the approach is directly applicable.
Table 2: Example Parameters for LC-MS/MS Analysis of Synthetic Dyes This table illustrates typical conditions used in the analysis of a broad range of synthetic dyes, which would be adapted for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| LC System | ||
| Column | Kinetex C18 (100 x 2.1mm, 1.7µm) | lcms.cz |
While this compound itself is non-volatile and not suitable for direct GC-MS analysis, this technique is invaluable for identifying volatile and semi-volatile intermediates that may form during its degradation. epa.govepa.gov In studies investigating the breakdown of azo dyes, GC-MS is a key analytical tool for elucidating degradation pathways. nih.govnih.gov
Samples from degradation experiments are typically extracted with an organic solvent, and the extract is then injected into the GC-MS system. nih.gov The compounds are separated based on their boiling points and polarity in a capillary column and then identified by their mass spectra. d-nb.info For example, in the study of the degradation of Acid Blue 113, GC-MS analysis identified several smaller aromatic amine intermediates, such as sodium-4-aminobenzene sulfonate. nih.govresearchgate.net This information is crucial for understanding the environmental fate and potential toxicity of the dye's breakdown products.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or photodiode array (PDA) detection is a robust and widely used technique for the separation and quantification of dyes. labrulez.comsigmaaldrich.com It offers excellent separation efficiency and is a standard method for the analysis of synthetic dyes in various products. labrulez.com HPLC methods typically employ a C18 column and a gradient elution program with a mobile phase of acetonitrile and/or methanol and an aqueous buffer. vliz.bederpharmachemica.com
Thin-Layer Chromatography (TLC) is a simpler, more cost-effective chromatographic technique that is often used for screening and qualitative analysis. getty.edu In TLC, a sample is spotted onto a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate, separating the components based on their differential partitioning between the two phases. getty.eduhebmu.edu.cn While HPLC is generally more efficient for separation, TLC is advantageous for its high sample throughput and versatility in detection methods. getty.edu For dye analysis, different solvent systems can be employed to achieve separation, and the resulting spots can be visualized under UV light or with staining reagents. researchgate.netreachdevices.com Standard methods for dye analysis in textiles often include both HPLC and TLC as options for detection. labrulez.com
Spectroscopic Characterization of Degradation Products and Adsorbents
Spectroscopic techniques are indispensable for elucidating the structural changes in this compound during degradation and for characterizing the properties of adsorbent materials before and after dye interaction.
FTIR spectroscopy is a powerful tool for identifying functional groups present in the dye molecule and on the surface of adsorbents. In the context of this compound, FTIR is used to track the disappearance of characteristic peaks of the dye and the appearance of new peaks corresponding to degradation products. For instance, the breakdown of the complex aromatic structure of azo dyes is often evidenced by changes in the spectral regions corresponding to aromatic C=C stretching (around 1600-1480 cm⁻¹) and the azo bond (-N=N-) which typically appears between 1504–1595 cm⁻¹. eeer.org The degradation process can lead to the formation of simpler aromatic or aliphatic compounds, which will exhibit their own characteristic FTIR signatures. eeer.org
When studying the adsorption of dyes onto materials, FTIR analysis of the adsorbent before and after dye uptake can confirm the successful binding of the dye. tandfonline.com Shifts in the vibrational frequencies of functional groups on the adsorbent surface (e.g., -OH, -COOH, -NH2) can indicate their involvement in the adsorption process through mechanisms like hydrogen bonding or electrostatic interactions. tandfonline.com For example, a study on the adsorption of a different acid dye onto an agro-waste biosorbent showed changes in the FTIR spectrum of the adsorbent after dye uptake, indicating the involvement of surface functional groups in the adsorption process.
Here is a table of common FTIR spectral bands relevant to the analysis of triphenylmethane (B1682552) dyes like this compound and potential adsorbents:
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H stretching (adsorbed water, alcohols, phenols) |
| 2920 | Aliphatic C-H stretching mdpi.com |
| 1700 | C=O stretching (carbonyl, carboxyl groups) mdpi.com |
| 1600–1480 | Aromatic C=C stretching |
| 1350–1250 | S=O symmetric stretching (sulfonate groups) |
| 1170–1120 | S=O asymmetric stretching (sulfonate groups) |
| 1250–1020 | C-N stretching (aromatic amines) eeer.org |
| 1200 | C-O-C or C-O stretching tandfonline.com |
This table is generated based on data from multiple sources for similar compounds and adsorbents.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of organic compounds, making it a valuable, albeit less commonly reported, technique for identifying the degradation products of this compound. ¹H and ¹³C NMR can help elucidate the precise structure of intermediates and final byproducts formed during degradation processes. For example, the degradation of indigoid dyes has been shown to produce intermediates like isatinsulfonic acid, which can be identified by NMR. researchgate.net
When adsorbents are used for the removal of this compound, it is essential to characterize their physical and morphological properties, as these significantly influence their adsorption capacity.
X-ray Diffraction (XRD) analysis is used to determine the crystalline or amorphous nature of the adsorbent material. sctunisie.org A broad peak in the XRD pattern often indicates an amorphous structure, which can sometimes be advantageous for adsorption due to a higher degree of structural defects and a more accessible surface area. sctunisie.orgd-nb.info Conversely, sharp peaks indicate a more crystalline material. iosrjournals.org Changes in the XRD pattern of an adsorbent after dye uptake, such as a decrease in peak intensity or a shift in peak position, can suggest that the adsorption process has altered the crystalline structure of the material. d-nb.infoiosrjournals.org
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the adsorbent. nih.gov These images reveal details about the surface texture, porosity, and particle shape, which are critical for understanding how the dye molecules interact with the adsorbent surface. nih.govekb.eg SEM analysis can show a rough and porous surface, which is generally desirable for high adsorption capacity. ekb.eg
Transmission Electron Microscopy (TEM) offers even higher magnification than SEM, allowing for the visualization of the internal structure and particle size of the adsorbent material. biorxiv.orgderpharmachemica.com TEM can be used to observe the distribution of active components within a composite adsorbent and to confirm the nanostructure of the material. biorxiv.orgacs.org
The following table summarizes the applications of these techniques in the context of adsorbents for dye removal:
| Technique | Information Provided | Relevance to Adsorption Studies |
| XRD | Crystalline or amorphous nature of the material. sctunisie.org | The structure of the adsorbent can influence its surface area and binding sites. Changes after adsorption can indicate structural alterations. d-nb.info |
| SEM | Surface morphology, texture, and porosity. nih.gov | A porous and rough surface generally provides a larger surface area for dye adsorption. ekb.eg |
| TEM | Internal structure, particle size, and distribution. biorxiv.org | Provides detailed information on the nanostructure and composition of the adsorbent material. acs.org |
This table is a summary of the general applications of these techniques in materials science and adsorption studies.
Method Validation Parameters for Analytical Techniques
To ensure the reliability and accuracy of analytical data for this compound, the methods used for its quantification must be properly validated. edqm.euich.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose. ich.org Key validation parameters are discussed below.
Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²) of the calibration curve, with values greater than 0.99 being desirable. lcms.czmdpi.com
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, but not necessarily quantified with acceptable precision and accuracy. nih.govwikipedia.org It is often estimated as the concentration that produces a signal-to-noise ratio of 3. umlub.pl
Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. wikipedia.org It is commonly defined as the concentration that gives a signal-to-noise ratio of 10. umlub.pl The LOQ is a critical parameter for environmental monitoring, as it determines the lowest concentration of this compound that can be reliably measured in a sample.
A study on the analysis of 47 synthetic dyes using LC/MS/MS reported a wide range of LOD and LOQ values, demonstrating the variability based on the specific compound and analytical conditions. lcms.cz For a set of 47 dyes, the LODs ranged from 0.02 to 1.35 ng/mL, and the LOQs ranged from 0.06 to 4.09 ng/mL. lcms.cz In another study, LODs and LOQs for different analytes were found to be in the ranges of 0.15–3.37 ng/mL and 0.49–13.77 ng/mL, respectively. mdpi.com
The table below illustrates typical validation parameters for the analysis of organic compounds, though specific values for this compound would need to be determined experimentally.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Proportionality of the analytical signal to the analyte concentration. nih.gov | R² > 0.99 mdpi.com |
| LOD | Lowest detectable concentration. nih.gov | Signal-to-Noise Ratio ≈ 3 umlub.pl |
| LOQ | Lowest quantifiable concentration with acceptable precision and accuracy. wikipedia.org | Signal-to-Noise Ratio ≈ 10 umlub.pl |
This table provides a general overview of these validation parameters.
Repeatability (or intra-assay precision) measures the precision of the method under the same operating conditions over a short interval of time. ich.org It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. A study on synthetic dyes reported repeatability with %RSD values ranging from 1.2% to 16.3% at a concentration of 10 ng/mL. lcms.cz
Accuracy is the closeness of the analytical result to the true value. ich.org It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by performing recovery studies, where a known amount of the analyte is added to a blank sample (spiking) and the percentage of the analyte recovered is measured. ich.org Recovery values between 80% and 120% are often considered acceptable. researchgate.net For example, a study on 47 dyes showed recoveries ranging from 81.8% to 114.1% at a concentration of 10 ng/mL. lcms.cz
Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the measurement of the analyte, leading to either suppression or enhancement of the analytical signal. umlub.pl This is a significant concern in the analysis of complex environmental samples. Matrix effects can be evaluated by comparing the response of the analyte in a pure solvent to its response in a sample matrix. ifremer.frnih.gov If significant matrix effects are present, methods such as matrix-matched calibration or the use of an internal standard may be necessary to ensure accurate quantification. umlub.plifremer.fr
Computational and Theoretical Investigations of Acid Blue 47
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of dyes. These methods provide detailed information about the electronic structure and reactivity of molecules, which is crucial for predicting their behavior in various applications and environmental contexts.
The electronic structure of a dye molecule is fundamental to its color, reactivity, and stability. Key parameters in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical factor in determining the electronic absorption properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths (i.e., more towards the red end of the visible spectrum).
For anthraquinone (B42736) dyes, the HOMO is often located on the electron-donating groups (such as amino groups) and the anthraquinone ring, while the LUMO is typically centered on the electron-accepting quinone core. The presence of substituents significantly influences these energy levels. For instance, electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap and a shift in color.
While specific data for Acid Blue 47 is unavailable, studies on similar aminoanthraquinone dyes provide valuable insights. For example, DFT calculations on various amino- and hydroxy-substituted anthraquinones have demonstrated that the HOMO-LUMO gap can be tuned by the nature and position of the substituents. This tunability is a key aspect of designing dyes with specific colors. The calculated HOMO-LUMO gaps for a series of guanidine-based D-π-A organic dyes, which share some structural similarities, were found to be in a range that is suitable for efficient charge transfer, a property also relevant to the function of dyes like this compound.
| Parameter | General Range for Aminoanthraquinone Dyes (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.0 to -3.5 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 2.0 to 4.0 | Determines the color and electronic transition energy. |
Molecular reactivity descriptors help in understanding how a molecule will interact with other chemical species. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that visualizes the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the quinone and sulfonate groups, making these sites potential targets for interactions with cations or electrophiles. The amino groups would contribute to the delocalization of charge across the aromatic system.
Natural Population Analysis (NPA) is another computational method that provides a detailed breakdown of the charge distribution within a molecule by assigning charges to individual atoms. This information is crucial for understanding the polarity of bonds and the reactivity of different atomic sites. For anthraquinone dyes, NPA can reveal the extent of charge transfer from the donor (amino) groups to the acceptor (quinone) core upon electronic excitation, which is fundamental to their coloring properties.
| Descriptor | Predicted Characteristics for this compound | Implication |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Negative potential around sulfonate and carbonyl oxygens; positive potential near hydrogens of amino groups. | Indicates sites for electrophilic and nucleophilic attack, respectively. |
| Natural Population Analysis (NPA) | Partial negative charges on oxygen and nitrogen atoms; partial positive charges on hydrogens and some carbons. | Quantifies the charge distribution and helps in understanding bond polarities and reactive centers. |
Computational chemistry can be employed to predict the most likely pathways for the degradation of organic molecules like this compound. By calculating the energies of various possible intermediates and transition states, researchers can identify the most energetically favorable degradation routes. This is particularly important for assessing the environmental persistence of the dye and the potential formation of toxic byproducts.
The identification of reactive sites is a key component of these predictions. Based on the electronic structure and molecular reactivity descriptors, certain parts of the this compound molecule would be more susceptible to attack by degrading agents such as hydroxyl radicals in advanced oxidation processes, or enzymes in biological degradation. For instance, the aromatic rings and the amino groups are often initial points of attack in oxidative degradation. The sulfonate group, being highly polar, influences the solubility and interaction with the surrounding medium, which can also affect its degradation.
Studies on the bacterial degradation of anthraquinone dyes suggest that the process often involves a reduction of the quinone group, leading to the cleavage of the conjugated system and subsequent breakdown of the aromatic rings. Computational models can help to elucidate the mechanisms of these enzymatic reactions.
The removal of dyes from wastewater is a significant environmental concern, and computational simulations can aid in the design of effective catalysts and adsorbents. Molecular docking and molecular dynamics simulations can be used to study the interaction of dye molecules with the active sites of catalysts or the surface of adsorbent materials.
For this compound, simulations could model its adsorption onto materials like activated carbon or TiO2. nih.gov These simulations can reveal the preferred orientation of the dye molecule on the surface and the nature of the intermolecular forces involved (e.g., electrostatic interactions, hydrogen bonding, van der Waals forces). This understanding can guide the development of materials with enhanced adsorption capacity and selectivity for such dyes.
In the context of catalytic degradation, DFT calculations can be used to investigate the reaction mechanisms on the catalyst surface. For example, in photocatalysis with TiO2, the calculations can help to understand the process of electron transfer from the excited dye molecule to the catalyst, which is the initial step in the degradation process.
Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra. whiterose.ac.ukresearchgate.net By predicting the wavelengths of maximum absorption (λmax), TD-DFT can help to rationalize the color of dyes. For anthraquinone dyes, TD-DFT has been shown to provide results that are in good agreement with experimental data. acs.orgnih.gov The calculations can also provide information about the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule.
Computational vibrational spectroscopy can predict the infrared and Raman spectra, which arise from the vibrations of the chemical bonds within the molecule. These predicted spectra can be compared with experimental spectra to confirm the structure of the molecule and to understand how the molecule interacts with its environment.
| Spectroscopic Technique | Predicted Information for this compound | Relevance |
|---|---|---|
| TD-DFT (UV-Visible) | Prediction of λmax and the nature of electronic transitions (e.g., π→π*). | Understanding the origin of the blue color and the photophysical properties. |
| DFT (Vibrational) | Prediction of characteristic IR and Raman peaks for functional groups (C=O, N-H, S=O). | Structural confirmation and analysis of intermolecular interactions. |
Molecular Modeling and Simulation of Environmental Fate
Molecular modeling and simulation can provide valuable insights into the environmental fate of this compound. These computational approaches can predict how the dye will partition between different environmental compartments (water, soil, air), its potential for bioaccumulation, and its susceptibility to various degradation processes.
Quantitative Structure-Activity Relationship (QSAR) models can be used to predict properties such as water solubility, octanol-water partition coefficient (log Kow), and toxicity based on the molecular structure of the dye. These models are built on large datasets of experimental data for other chemicals and can provide rapid screening-level assessments.
Adsorption Mechanism Simulation
Computational modeling, particularly molecular dynamics (MD) simulations, provides profound insights into the adsorption mechanisms of dyes at the molecular level. nih.govrsc.org These simulations model the interactions between the dye molecules and the adsorbent surface, elucidating the primary forces driving the adsorption process. Key mechanisms identified through such studies include electrostatic interactions, hydrogen bonding, π-π stacking, and pore filling. researchgate.net
In typical simulations, the adsorbent material, such as activated carbon or a composite, and the dye molecules are placed in a simulation box with water molecules to replicate an aqueous environment. The simulation then calculates the trajectories of atoms and molecules over time, allowing for the analysis of interaction energies and the final orientation of the dye on the surface. nih.gov For instance, studies on cationic dyes like Methylene (B1212753) Blue and Crystal Violet have used MD simulations to reveal their affinity for adsorbent surfaces, which was found to be in good agreement with experimental observations. nih.govrsc.org The analysis of the radial distribution function (RDF) and interaction energy calculations can quantify the strength and nature of the dye-adsorbent interaction. nih.gov
For aromatic dyes like this compound, π-π interactions between the aromatic rings of the dye and the adsorbent surface (especially on carbon-based materials) are considered a significant adsorption mechanism. researchgate.net While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the available literature, the principles derived from simulations of other dyes are directly applicable. These theoretical approaches are crucial for designing and optimizing new adsorbent materials with enhanced selectivity and capacity for specific dye molecules.
Table 1: Common Interaction Mechanisms in Dye Adsorption Studied by Simulation
| Interaction Type | Description | Relevant Molecules |
|---|---|---|
| Electrostatic Attraction | Attraction between the charged surface of an adsorbent and oppositely charged dye molecules. | Anionic dyes (like this compound) and positively charged surfaces. |
| π-π Interactions | Non-covalent interaction between aromatic rings of the dye and the adsorbent. researchgate.net | Aromatic dyes and carbon-based adsorbents. researchgate.net |
| Hydrogen Bonding | Formation of hydrogen bonds between dye functional groups (e.g., -OH, -NH2) and adsorbent surface groups. researchgate.net | Dyes and adsorbents with hydroxyl or amine groups. researchgate.net |
| Pore Filling | Physical entrapment of dye molecules within the porous structure of the adsorbent. researchgate.net | Microporous and mesoporous adsorbents. researchgate.net |
Degradation Pathway Simulation
Understanding the degradation pathway of complex dyes is essential for developing effective remediation technologies. While direct computational simulations of this compound's degradation are limited, studies on closely related azo dyes, such as Acid Blue 113 (AB 113), provide critical insights through advanced biological and analytical methods that map the breakdown process.
A transcriptomic analysis of Sphingomonas melonis B-2, a bacterium capable of degrading AB 113, has effectively simulated the biological degradation pathway. nih.gov This approach identifies the key metabolic pathways and enzymes that are activated in the microorganism in response to the dye. The study revealed that the benzoate (B1203000) and naphthalene (B1677914) degradation pathways were the primary routes for the breakdown of the AB 113 molecule. nih.gov
The presence of the dye was found to significantly increase the expression of specific enzymes responsible for cleaving the complex aromatic structure. nih.gov Key enzymes identified in this process include:
NADH quinone oxidoreductase: Involved in the initial reductive cleavage of the azo bonds (-N=N-), which is often the first and rate-limiting step in the degradation of azo dyes.
N-acetyltransferase: Plays a role in the modification and detoxification of aromatic amine intermediates.
Aromatic ring-hydroxylating dioxygenase: Crucial for opening the aromatic rings of the dye intermediates, breaking them down into simpler aliphatic compounds that can be utilized in central metabolism. nih.gov
CYP450 monooxygenases: A family of enzymes known for their ability to oxidize a wide range of organic compounds, contributing to the detoxification and degradation process. nih.gov
This biological pathway simulation demonstrates that specialized microorganisms degrade complex azo dyes by first breaking the azo linkages and then mineralizing the resulting aromatic amines through established metabolic pathways. nih.gov
Chemometric and Optimization Studies
Response Surface Methodology (RSM) Applications in Process Optimization
Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used to model and optimize processes where a response of interest is influenced by several variables. mdpi.commdpi.com It is particularly valuable for optimizing dye degradation and removal processes, as it can efficiently evaluate the effects of multiple parameters and their interactions, reducing the number of required experiments compared to one-factor-at-a-time methods. mdpi.comresearchgate.net
In the context of azo dye treatment, RSM has been successfully applied to optimize the photocatalytic degradation of Acid Blue 113, a dye structurally similar to this compound. mdpi.comresearchgate.net In such studies, a set of experiments is designed using a statistical model like the Central Composite Design (CCD) or Box-Behnken design to investigate the relationship between independent variables and a dependent variable (the response). researchgate.netmdpi.com
For the photocatalytic degradation of AB 113, the independent variables typically studied include:
Initial dye concentration
Catalyst (e.g., TiO₂) loading
Solution pH
Reaction time mdpi.comresearchgate.net
The degradation efficiency serves as the response. Through analysis of variance (ANOVA), RSM can identify the most significant factors and any synergistic or antagonistic interactions between them. mdpi.com For AB 113, solution pH and initial dye concentration were found to have the strongest effects on the degradation rate. mdpi.comresearchgate.net The methodology generates a mathematical model, often a quadratic polynomial equation, that describes the relationship between the variables and the response. This model can then be used to predict the optimal conditions for achieving maximum dye removal. For example, under optimized conditions determined by RSM, removal efficiencies of 98.7% for AB 113 have been achieved. mdpi.comresearchgate.net
Table 2: Example of Experimental Factors and Ranges for RSM Optimization of Acid Blue 113 Degradation
| Factor | Low Level | High Level |
|---|---|---|
| Initial Dye Concentration (mg/L) | 10 | 90 |
| Catalyst Dose (g/L) | 0.2 | 1.8 |
| Solution pH | 3 | 11 |
Data derived from a study on the photocatalytic degradation of Acid Blue 113. mdpi.com
Machine Learning Approaches in Predicting Dye Behavior and Removal Efficiency
Machine learning (ML) is emerging as a valuable tool in environmental science for predicting the efficiency of dye removal processes. mdpi.com ML models can identify complex, non-linear relationships between various operational parameters and the resulting adsorption or degradation efficiency, potentially reducing the time and cost associated with extensive laboratory experiments. mdpi.comresearchgate.net
Various ML algorithms have been applied to predict the behavior of dyes in treatment systems. Commonly used models include:
Decision Tree (DT)
Random Forest (RF) mdpi.com
Support Vector Machines (SVM) researchgate.net
Extreme Gradient Boosting (XGBoost) researchgate.net
These models are trained on datasets compiled from experimental studies. The datasets include a range of input variables (features) and a corresponding output variable (target). Input features often include initial dye concentration, adsorbent characteristics (surface area, pore volume), pH, temperature, and contact time. mdpi.com The target variable is typically the dye removal efficiency or adsorption capacity.
Studies have shown that ML models can accurately predict dye removal efficiency. mdpi.comresearchgate.net For instance, in predicting dye adsorption onto agro-waste-based activated carbon, a Random Forest model identified initial dye concentration, adsorbent surface area, and pore volume as the most influential factors. mdpi.com The ability of these models to determine the relative importance of each input variable provides valuable guidance for designing more effective treatment processes. By leveraging existing data, ML can accelerate the screening of new materials and the optimization of operational conditions for removing dyes like this compound from wastewater. mdpi.com
Table 3: Common Machine Learning Models and Input Features for Dye Removal Prediction
| Machine Learning Model | Common Input Features | Predicted Output |
|---|---|---|
| Random Forest | Initial Dye Concentration, Adsorbent Surface Area, Pore Volume, pH mdpi.com | Adsorption Efficiency (%) mdpi.com |
| XGBoost | Initial Dye Concentration, Adsorbent Dosage, pH, Sonication Time researchgate.net | Removal Percentage (%) researchgate.net |
| Support Vector Machine | Catalyst Type, Reaction Time researchgate.net | Catalytic Reduction Performance researchgate.net |
Future Research Directions and Emerging Technologies for Acid Blue 47 Studies
Development of Integrated Multi-process Remediation Systems
The complexity of textile wastewater often requires a multi-faceted approach to treatment. Combining different remediation techniques into an integrated system can enhance the degradation of recalcitrant dyes like Acid Blue 47. Future research will likely focus on the synergistic effects of coupling various physical, chemical, and biological processes.
Advanced Oxidation Processes (AOPs), such as ozonation and Fenton reactions, have shown promise in breaking down dye molecules. acs.orgresearchgate.netmdpi.com However, these methods can be costly and sometimes generate secondary pollutants. researchgate.net Integrating AOPs with biological treatments, for instance, can be a strategic approach. The AOPs can serve as a pre-treatment step to break down the complex structure of this compound into more biodegradable intermediates, which can then be completely mineralized by microorganisms. mdpi.com
Similarly, combining adsorption with other methods is a promising avenue. For instance, a system could utilize adsorbents to first concentrate the dye from a large volume of water, followed by a more targeted and efficient degradation process. acs.org Research into the integration of membrane filtration with other techniques is also crucial. While effective, membrane filtration can be expensive and prone to fouling. openbiotechnologyjournal.comnih.gov Systems that combine membrane filtration with biological or chemical oxidation steps could mitigate these drawbacks. nih.gov For example, a recent study on acidic wastewater demonstrated that integrating ozone nanobubbles with an adsorption system significantly improved the removal of pollutants, achieving high removal percentages for turbidity, color, and total dissolved solids while also neutralizing the pH. acs.org
The development of these integrated systems will require careful optimization of operational parameters to maximize efficiency and minimize costs. The goal is to create robust and scalable solutions for the effective treatment of wastewater containing this compound.
Exploration of Novel Biocatalysts and Bio-derived Adsorbents
The quest for greener and more cost-effective remediation methods has spurred research into biological solutions. The exploration of novel biocatalysts and bio-derived adsorbents holds significant potential for the removal of this compound from wastewater.
Bio-derived Adsorbents: Agricultural and industrial wastes are being investigated as low-cost and renewable sources for producing adsorbents. mdpi.comfrontiersin.org Materials like chitin, chitosan, and various forms of biomass can be modified to enhance their adsorption capacity for dyes like this compound. frontiersin.org Research in this area focuses on developing efficient and scalable methods for converting waste materials into effective adsorbents. acs.orgnih.gov For instance, aminated lignin (B12514952) has shown significant potential as a bioadsorbent for azo dyes. acs.org The table below summarizes the adsorption capacities of various bio-adsorbents for different dyes.
| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Reference |
| Aminated CELF Lignin | Direct Blue 1 | 502.7 | acs.org |
| Zinc Curcumin Oxide Nanoparticle | Methylene (B1212753) Blue | 34.71 | nih.gov |
| KOH-activated Spruce Bark Residue | Reactive Blue 4 | 582.5 | nih.gov |
| Mango Bark | Mixture of Dyes | 2.7 | mdpi.com |
Advanced Characterization Techniques for Complex Degradation Metabolites
To fully understand the breakdown of this compound and ensure the complete detoxification of wastewater, it is crucial to identify the intermediate and final degradation products. Advanced analytical techniques are indispensable for characterizing these complex metabolites.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Photo-Diode Array (PDA) and Mass Spectrometry (MS) is a powerful tool for separating and identifying degradation products. acs.orgnih.govacs.org Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used for the structural elucidation of volatile and semi-volatile metabolites. acs.orgnih.gov These techniques allow researchers to propose detailed degradation pathways. acs.org
Furthermore, spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Visible Spectroscopy provide valuable information about the changes in the chemical structure of the dye during the degradation process. acs.orgrsc.org X-ray Photoelectron Spectroscopy (XPS) can be employed to understand the surface chemistry and elemental composition of catalysts and adsorbents used in the remediation process. rsc.org The use of these advanced characterization techniques is essential for verifying the efficacy and environmental safety of new treatment technologies for this compound.
In Silico Design and Rational Engineering of Remediation Technologies
Computational approaches are increasingly being used to accelerate the development of more efficient and targeted remediation technologies. In silico design and rational engineering offer powerful tools for understanding and improving the processes involved in the degradation of this compound.
Molecular modeling and docking studies can be used to predict the interactions between enzymes and dye molecules, aiding in the design of more effective biocatalysts. openbiotechnologyjournal.comacs.org These computational techniques can help identify key amino acid residues involved in the catalytic process, which can then be targeted for modification through protein engineering to enhance enzyme activity and stability. acs.org The goal is to rationally design enzymes with improved specificity and efficiency for degrading persistent pollutants like this compound. acs.org
Sustainable and Circular Economy Approaches in Dye Management
Moving beyond simple end-of-pipe treatment, a holistic approach to dye management is emerging, rooted in the principles of sustainability and the circular economy. This paradigm shift focuses on minimizing waste, conserving resources, and creating closed-loop systems. mdpi.comrsc.org
For the textile industry, this involves strategies like the reuse and recycling of dyeing wastewater. researchgate.netgnest.org After effective treatment, water can be reused in the dyeing process, reducing freshwater consumption. rsc.org Furthermore, there is growing interest in the recovery of valuable resources from the waste stream. For instance, research is exploring the possibility of recovering and reusing dyes or their degradation products.
The principles of a circular economy also encourage the use of renewable and biodegradable materials. mdpi.comeuropa.eu This includes the development and adoption of bio-based dyes and the use of renewable resources for producing adsorbents and catalysts, as discussed in section 7.2. The overarching goal is to transition from a linear "take-make-dispose" model to a circular one that minimizes environmental impact and promotes long-term sustainability in the management of dyes like this compound. rsc.orgeuropa.eu This requires collaboration across the entire supply chain, from chemical manufacturers to textile producers and wastewater treatment facilities. gnest.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
